Mandipropamid

Content Navigation

Mandipropamid (CAS 374726-62-2) is a mandelamide cellulose synthase inhibitor with exceptional rainfastness and translaminar activity for oomycete control. It resolves the challenge of wash-off in rainy climates and incomplete spray coverage. Key benefits:

- High cuticle affinity ensures rapid binding to leaf waxes, reducing fungicide loss from rainfall.

- Translaminar movement protects both sides of leaves, effective in dense canopies.

- Higher intrinsic potency compared to other CAA fungicides, enabling lower application rates.

Procurement available as technical-grade active ingredient.

CAS Number

Product Name

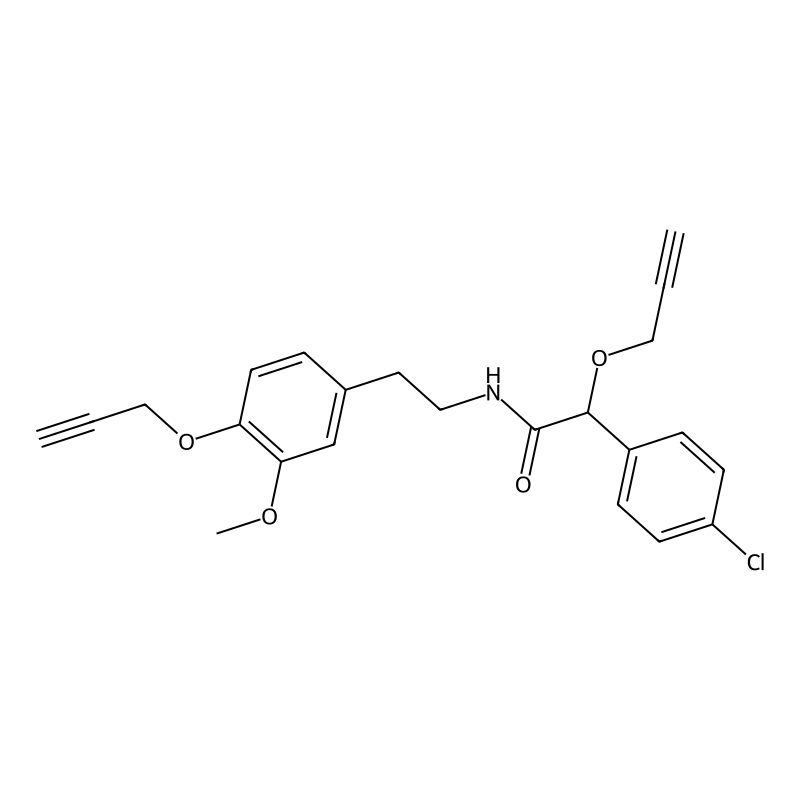

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

In water, 4.2 mg/L at 25 °C

Synonyms

Canonical SMILES

Purity

Package Size

Mandipropamid is a selective fungicide from the mandelamide chemical class, a subset of the Carboxylic Acid Amide (CAA) fungicides (FRAC Group 40). It is specifically engineered for the control of foliar oomycete pathogens, such as *Phytophthora infestans* (late blight) and *Plasmopara viticola* (downy mildew), in crops like potatoes, tomatoes, and grapes. Its mode of action involves the inhibition of cellulose synthase, a crucial enzyme for cell wall biosynthesis in oomycetes, which disrupts pathogen growth and development. A key procurement-relevant property is its high affinity for the waxy layers of plant surfaces, which contributes to its notable rainfastness and translaminar activity, allowing the active ingredient to move from the treated leaf surface to the untreated side.

Research Fit

References

- [1] U.S. EPA. Pesticide Fact Sheet: Mandipropamid. 2008.

- [2] Blum, M. et al. Mandipropamid targets the cellulose synthase-like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans. Molecular Plant Pathology. 2010;11(2):227-43.

- [3] Huggenberger, F. et al. Mandipropamid: a new fungicide for the control of late blight in potatoes. PPO-Special Report no. 12. 2007:67-76.

- [4] APVMA. Public Release Summary on the Evaluation of the New Active Mandipropamid in the product Revus Fungicide. 2009.

- [5] Gisi, U. et al. Carboxylic acid amides: a new fungicide class for the control of oomycetes. Modern fungicides and antifungal compounds V. 2008:103-112.

- [6] Gisi, U., & Sierotzki, H. (2015). Fungicide resistance: the assessment of risk. In *Fungicide resistance in plant pathogens* (pp. 45-68). Springer, Cham.

- [7] FRAC. CAA Fungicides (FRAC Code 40).

While mandipropamid belongs to the broader Carboxylic Acid Amide (CAA) class alongside compounds like dimethomorph and iprovalicarb, direct substitution is ill-advised due to significant differences in intrinsic activity and physicochemical properties that directly impact field performance and formulation requirements. Although all CAA fungicides share a common target site (cellulose synthase) and exhibit cross-resistance, their efficacy at a given concentration can vary by orders of magnitude against key pathogens like *Phytophthora infestans*. Furthermore, mandipropamid's distinct molecular structure results in superior binding to the plant's waxy cuticle, a critical factor for rainfastness and residual control that is not matched by other members of its class. Procuring a different CAA fungicide based on class similarity alone risks lower biological efficacy, reduced weather resilience, and potential incompatibility with established application protocols optimized for mandipropamid's unique properties.

Substitution Risk

References

- [1] Cohen, Y., & Gisi, U. (2007). Activity of the carboxylic acid amide (CAA) fungicides mandipropamid, dimethomorph and iprovalicarb against Phytophthora infestans. European Journal of Plant Pathology, 119(2), 145-155.

- [2] Hermann, D. et al. (2005). Mandipropamid (NOA446510) - A new dimension in the control of foliar Oomycetes. BCPC International Congress & Exhibition.

Superior Intrinsic Activity: 10- to 100-Fold Higher Potency Against Phytophthora infestans Spore Germination

In comparative studies assessing activity against various stages of the *P. infestans* lifecycle, mandipropamid demonstrated significantly higher intrinsic activity than other Carboxylic Acid Amide (CAA) fungicides. For the critical stage of encysted zoospore germination, mandipropamid was inhibitory at nanomolar concentrations, proving to be approximately 10 to 100 times more active than its in-class comparators, dimethomorph and iprovalicarb.

| Evidence Dimension | Inhibitory activity against *P. infestans* zoospore germination (EC50) |

| Target Compound Data | < 0.0005 µg/ml |

| Comparator Or Baseline | Dimethomorph and Iprovalicarb: ~10-100 times less active (requiring higher concentrations for similar effect) |

| Quantified Difference | 10x to 100x higher potency |

| Conditions | In vitro bioassay on encysted zoospores of *Phytophthora infestans*. |

This substantially higher intrinsic activity allows for lower application rates to achieve effective disease control, impacting formulation costs and environmental load.

Enhanced Leaf Wax Affinity: Superior Rainfastness and Residual Control Compared to Dimethomorph

Mandipropamid's chemical structure confers a high affinity for the epicuticular wax layers of plant leaves, a key differentiator for formulation and field application. In a direct comparison using C14 radiolabelled compounds on potato leaves, a significantly higher proportion of applied mandipropamid was adsorbed into the wax layer compared to dimethomorph. This strong binding ensures the active ingredient is fully resistant to wash-off by rain as soon as the spray deposit has dried, providing more reliable, long-lasting protection under variable weather conditions.

| Evidence Dimension | Proportion of active ingredient adsorbed into the leaf wax layer |

| Target Compound Data | Higher proportion adsorbed |

| Comparator Or Baseline | Dimethomorph: Lower proportion adsorbed |

| Quantified Difference | Qualitatively higher, specific percentages vary with time post-application. |

| Conditions | Foliar application of C14 radiolabelled fungicides to potato leaves. |

For formulators and growers, this means fewer repeat applications are needed after rainfall, reducing operational costs and improving the reliability of disease management programs.

Superior Translaminar Efficacy Driven by High Intrinsic Activity

Despite similar levels of uptake into the leaf tissue compared to dimethomorph, mandipropamid exhibits clearly better translaminar efficacy. In greenhouse tests on potato plants, mandipropamid applied to the upper leaf surface provided significantly better control of *P. infestans* inoculated on the untreated lower leaf surface. This enhanced performance is attributed to its high intrinsic biological activity, which compensates for the limited amount of active ingredient that moves through the leaf tissue.

| Evidence Dimension | Translaminar control of *P. infestans* on potato leaves (% leaf area infected) |

| Target Compound Data | Significantly lower % leaf area infected at equivalent concentrations |

| Comparator Or Baseline | Dimethomorph: Higher % leaf area infected |

| Quantified Difference | Mandipropamid maintained >80% control at 62.5 ppm, whereas dimethomorph efficacy was below 40% at the same concentration. |

| Conditions | Fungicide applied to upper leaf surface, pathogen inoculated on the lower surface of detached potato leaves. |

This ensures more comprehensive protection of the entire leaf, including surfaces not directly hit by the spray, which is critical for dense canopies and justifies its selection for achieving thorough disease control.

Maintained Efficacy Against Metalaxyl-Resistant Strains of Phytophthora

In resistance management programs, avoiding cross-resistance is a critical procurement consideration. Mandipropamid's mode of action is distinct from phenylamide fungicides like metalaxyl. Studies on 187 isolates of *Phytophthora capsici* demonstrated that mandipropamid had almost equal activity against both metalaxyl-sensitive and metalaxyl-resistant isolates. The mean EC50 values were statistically similar for both groups, indicating a clear absence of cross-resistance and confirming its utility in rotation or tank-mix programs to manage phenylamide resistance. In contrast, a positive cross-resistance was observed between mandipropamid and dimethomorph.

| Evidence Dimension | Mycelial growth inhibition (EC50 in µg/ml) against *P. capsici* |

| Target Compound Data | Effective against both metalaxyl-sensitive and metalaxyl-resistant isolates (Mean EC50 values of 0.013 and 0.012 µg/ml, respectively). |

| Comparator Or Baseline | Metalaxyl: Ineffective against resistant isolates. |

| Quantified Difference | No significant difference in efficacy against sensitive vs. resistant strains. |

| Conditions | In vitro mycelial growth assay of 187 *P. capsici* isolates. |

This compound is a reliable choice for use in integrated pest management (IPM) strategies where resistance to older fungicides like metalaxyl is a known or suspected issue.

Formulating High-Performance Fungicides for Regions with High Rainfall

The demonstrated superior affinity for the leaf wax cuticle and subsequent rainfastness makes mandipropamid the ideal active ingredient for suspension concentrate (SC) formulations intended for use in agricultural regions with frequent or unpredictable rainfall. Its ability to bind rapidly and resist wash-off ensures more consistent field performance over other CAA fungicides, justifying its selection for premium, weather-resilient products.

Developing Resistance Management Programs for Phenylamide-Resistant Pathogens

Given the documented lack of cross-resistance with metalaxyl, mandipropamid is a critical component for research and commercial applications focused on managing oomycete populations where phenylamide resistance is prevalent. It can be used in rotation or as a mixture partner to control resistant strains of *Phytophthora* and *Plasmopara* species, preserving the efficacy of other fungicide classes.

Protecting High-Value Crops with Dense Canopies

For crops such as grapes and potatoes, where dense foliage can prevent complete spray coverage, mandipropamid's excellent translaminar activity is a key advantage. This property ensures that the active ingredient moves to protect untreated leaf surfaces, providing more robust control of diseases like downy mildew and late blight compared to compounds with limited mobility, making it the preferred choice for ensuring comprehensive crop protection.

High-Potency Applications Requiring Low Use Rates

The exceptionally high intrinsic activity of mandipropamid against spore germination allows for effective disease control at lower concentrations than other CAA fungicides. This makes it a prime candidate for developing highly concentrated formulations or for use in programs aiming to minimize the total amount of active ingredient applied per hectare, addressing both economic and environmental objectives.

Application Fit Matrix

References

- [1] Huggenberger, F. et al. Mandipropamid: a new fungicide for the control of late blight in potatoes. PPO-Special Report no. 12. 2007:67-76.

- [2] Jang, H. S. et al. Baseline Sensitivity to Mandipropamid Among Isolates of Phytophthora capsici Causing Phytophthora Blight on Pepper. The Plant Pathology Journal. 2011; 27(1): 63-68.

- [3] Cohen, Y., & Gisi, U. (2007). Activity of the carboxylic acid amide (CAA) fungicides mandipropamid, dimethomorph and iprovalicarb against Phytophthora infestans. European Journal of Plant Pathology, 119(2), 145-155.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Melting Point

UNII

GHS Hazard Statements

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

... Mandipropamid (MPD) is a carboxylic acid amide (CAA) effective against downy mildews, such as Plasmopara viticola on grapes and potato late blight caused by Phytophthora infestans. ... Here, ... a combination of biochemical and genetic techniques has been utilized to identify the molecular target of MPD in P. infestans. Phytophthora infestans germinating cysts treated with MPD produced swelling symptoms typical of cell wall synthesis inhibitors, and these effects were reversible after washing with H(2)O. Uptake studies with (14)C-labelled MPD showed that this oomycete control agent acts on the cell wall and does not enter the cell. Furthermore, (14)C glucose incorporation into cellulose was perturbed in the presence of MPD which, taken together, suggests that the inhibition of cellulose synthesis is the primary effect of MPD. Laboratory mutants, insensitive to MPD, were raised by ethyl methane sulfonate (EMS) mutagenesis, and gene sequence analysis of cellulose synthase genes in these mutants revealed two point mutations in the PiCesA3 gene, known to be involved in cellulose synthesis. Both mutations in the PiCesA3 gene result in a change to the same amino acid (glycine-1105) in the protein. The transformation and expression of a mutated PiCesA3 allele was carried out in a sensitive wild-type isolate to demonstrate that the mutations in PiCesA3 were responsible for the MPD insensitivity phenotype.

Pictograms

Environmental Hazard

Other CAS

Absorption Distribution and Excretion

One or 4 Alpk:APfSD (Wistar-derived) rats per sex per group received a single oral gavage dose of (Chlorophenyl-U-(14)C) NOA446510 /mandipropamid/ or (Methoxyphenyl-U-(14)C) NOA446510 /mandipropamid/ at 3 and 300 mg/kg. Following dosing, exhaled carbon dioxide from 1 per sex per group (groups 2, 6, and 7) was collected in traps containing 2N sodium hydroxide solution and exhaled metabolites were collected in charcoal traps at 8 or 10 (females), 24, 36, and 48 hours. Residues in expired carbon dioxide and volatile metabolites were near or below the limit of detection at all time points for both (chlorophenyl-U-(14)C) NOA446510 and (methoxyphenyl-U-(14)C) NOA446510 radiolabels. At 3 mg/kg after 48 hours, the total radioactivity in expired air amounted to less than 0.1% of dose in males and females for (chlorophenyl-U-(14)C) NOA446510 and less than 0.2% of dose for both sexes for (methoxyphenyl-U-(14)C) NOA446510. No radioactivity (metabolites) was recovered in the charcoal traps. 48 hours after 300 mg/kg of (methoxyphenyl-U-(14)C) NOA446510, radioactivity in expired air amounted to less than 0.2% of dose in both sexes and no radioactivity was recovered in the charcoal traps. Following dosing of the excretion and tissue distribution phase animals (4 rats per sex per group in groups 3, 4, 8, and 9), urine was collected at 6 and 10 hours and urine and feces at 24, 48, 72, 96, 120, 144, and 168 hours post-treatment. The mean total percentages of radioactivity excreted in urine and feces over 168 hours were similar for the (chlorophenyl-U-(14)C) NOA446510 and methoxyphenyl-U-(14)C) NOA446510 radiolabels. The major route of excretion was feces at both dose levels, while a greater proportion of administered dose was excreted in urine at the low dose vs 300 mg/kg and for females compared to males. At 300 mg/kg, fecal excretion accounted for mean totals of 87%-91% in males and 81%-84% in females, while urinary excretion accounted for mean totals of 2.2%-3.3% for males and 6.4%-11.6% for females. At 3 mg/kg, mean totals for fecal excretion were 76%-81% in males and 42%-55% in females, and urinary excretion accounted for mean totals of 14%-15% in males and 29%-47% in females. Tissue distribution of radioactivity was similar for both radiolabels and both sexes seven days after treatment. At 3 mg/kg, radioactivity in tissues accounted for 0.06%-0.17% of dose in total and radioactivity remaining in the carcass was 0.08%-0.19% of dose. Highest radioactive concentrations were in liver (0.033-0.085 ug equivalents/g (0.05%-0.16% of dose)), kidney (0.007-0.019 ug equivalents/g (<0.01% of dose)), and thyroid (<0.010-0.030 ug equivalents/g (<0.01% of dose)). Concentrations in all other tissues were below 0.010 ug equivalents/g. At 300 mg/kg/day, radioactivity in tissues was 0.02%-0.04% of dose in total and radioactivity in residual carcass was 0.01%-0.11% of dose. Highest radioactive concentrations were also in liver (0.81-1.57 ug equivalents/g (0.01%-0.03% of dose)), kidney (0.12-0.35 ug equivalents/g (<0.01% of dose)), and thyroid (<0.17-1.20 ug equivalents/g (<0.01% of dose)). Radioactivity in whole blood and plasma was <0.08-0.24 ug equivalents/g and <0.01-0.04 ug equivalents/g respectively. Concentrations in all other tissues were below 0.10 ug equivalents/g. In the phase using bile duct cannulated rats (4 rats per sex per group in groups 10 and 11), urine was collected at 10 (females) or 12 , 24, and 48 hours after dosing, feces at 24 and 48 hours, and bile at 1, 2, 3, 4, 5, 6, 7, 8, 10 (females) or 12, 24, 36, and 48 hours post-dosing. In bile duct cannulated rats that received (methoxyphenyl-U-(14)C) NOA446510 at 3 mg/kg, the majority of administered dose was eliminated in bile (73% for males and 55% for females) after 48 hours; fecal excretion was 14% and 22% for males and females respectively; and urinary excretion was 1.4% for males and 9.5% for females. At 300 mg/kg, biliary excretion was 28% and 22% for males and females respectively; feces contained 39% (males) and 26% (females); and urine accounted for 0.8% (males) and 19% (females) of dose after 48 hours.

Nine or 15 Alpk:APfSD (Wistar-derived) rats per sex per group received a single oral gavage dose of (Methoxyphenyl-U-(14)C) NOA446510 /mandipropamid/ at 3 and 300 mg/kg. In phase 1, serial blood samples were taken (tail veins) from 3 rats per sex per group at 2, 4.5, 6.5, 8-8.5, 9.5-10, 13, 18, 24, 34, 48, 72, and 96 hours after dosing at 3 mg/kg (group 1) and 300 mg/kg (group 2). Results were used to select termination times for phase 2 animals. In phase 2, three rats per sex per group were terminated 8, 24, 48, 72, and 96 hours after treatment at 3 mg/kg (group 3) and 300 mg/kg (group 4). Blood samples (separated into plasma and blood), adrenals, brain, heart, kidneys, liver, lungs, ovaries, pancreas, spleen, thymus, thyroid, testes, uterus, bone (femur), fat (abdominal), and muscle from each animal were analyzed (LSC) for radioactivity at each time point. In phase 1 , group mean peak blood radioactivity concentration times (Tmax) were 8.5 hours for males and 4.5 hours for females and half-lives of elimination of radioactivity (t1/2) were 18.4 hours (males) and 20.2 hours (females) after dosing at 3 mg/kg. At 300 mg/kg, group mean Tmax values were 24 hours (males) and 10 hours (females), while t1/2 values were 32.7 hours for males and 24.8 hours (females ). In phase 2, at both dose levels, tissue concentrations of radioactivity were slightly lower in females compared to males. Liver and kidney tissue residues were the only measurements consistently higher than plasma concentrations (plasma concentrations were 0.13 ug equivalents/g (males) and 0.10 ug equivalents/g (females) at 3 mg/kg and 5.12 ug equivalents/g (males) and 2.65 ug equivalents/g (females) at 300 mg/kg) for both sexes at both dose levels. All tissue concentrations declined to values that were low or below the the limit of detection by 96 hours post-treatment. Highest group mean concentrations of radioactivity were in liver at 8 hours: 1.25 ug equivalents/g (2.04% of dose) (males) and 0.64 ug equivalents/g (0.94% of dose) (females) at 3 mg/kg, and 46.4 ug equivalents/g (0.77% of dose) (males) and 27.1 ug equivalents/g (0.39% of dose) (females) at 300 mg/kg. Values for kidneys at 8 hours were 0.26 ug equivalents/g (0.08% of dose) for males and 0.25 ug equivalents/g (0.08% of dose) for females at 3 mg/kg, and 10.43 ug equivalents/g (0.04% of dose) for males and 6.9 ug equivalents/g (0.02% of dose) for females at 300 mg/kg. Group mean t1/2 values for liver at 3 mg/kg were: 23.6 and 23.1 hours for males and females respectively, and for kidney, were 22.2 and 21.5 hours for males and females respectively. At 300 mg/kg, group mean t1/2 values for liver were 19.1 and 17.7 hours for males and females respectively and, for kidneys, 19.5 hours (males) and 15.6 hours (females). Group mean t1/2 values for other tissues generally ranged from 18 to 24 hours (except for thymus (31.5 hours) and testes (30.0 hours) in males at 300 mg/kg).

In an oral gavage study, 27 C57BL/10Jf/Alpk mice per sex per group received a single oral dose of (Methoxyphenyl-U-(14)C) NOA446510 /mandipropamid/ at 10, 50, and 500 mg/kg. In a preliminary dietary study, 55 C57BL/10Jf/Alpk mice per sex received (Methoxyphenyl-U-(14)C) NOA446510 in the diet at 800 ppm for 2 days. In the main dietary study, 28 C57BL/10Jf/Alpk mice per sex per group received (Methoxyphenyl-U-(14)C) NOA446510 in the diet at 300, 800, 2000, and 5000 ppm for 7 days. In an intravenous study, 5 C57BL/10Jf/Alpk mice per sex received a single intravenous dose of (Methoxyphenyl-U-(14)C) NOA446510 at 10 mg/kg. In the single dose oral gavage study, the majority of radioactivity was excreted within the first 24 hours after dosing with no sex differences in either route or rate. At 10 and 50 mg/kg, males excreted 29% of dose in urine at both levels and 32% (10 mg/kg) and 27% (50 mg/kg) in feces during 48 hours after treatment. Females excreted 29% and 47% of dose in urine and 21% and 24% in feces at 10 and 50 mg/kg respectively over the same time period. At 500 mg/kg, feces were the main route of excretion, accounting for 54% of dose in males and 40% in females. Radioactivity in urine represented 16% of dose in males and 11% in females. No sex differences and no dose level differences in the pharmacokinetics of plasma were indicated. At every time point and dose level, the concentration of radioactivity measured in whole blood was approximately half that measured in plasma. At 10 and 50 mg/kg, absorption was rapid with maximum plasma concentrations (Cmax) reached within 30 minutes of dosing (2 ug/mL (males) and 3 ug/mL (females) and 11 ug/mL (males) and 16 ug/mL (females) at 10 and 50 mg/kg respectively). The area under the plasma concentration vs time curve (AUC, h.ug equivalents/mL) at 50 mg/kg was approximately 5 times that at 10 mg/kg (88 vs 17 for males and 76 vs 17 for females), indicating a linear absorption increase. The absorption phase was slower at 500 mg/kg with plasma Cmax of 40 ug/mL (males) and 39 ug/mL (females) reached 6 hours (males) and 2 hours (females) after treatment. Additionally, at 500 mg/kg, AUC values were 6 fold (543 h.ug equivalents/mL) and 7 fold (535 h.ug equivalents/mL) in males and females respectively compared with the expected 10 fold differential vs 50 mg/kg. In urine, five principal metabolites were measured accounting for more than 90% of radioactivity in all samples. Metabolite 4 (NOA458422 glucuronide (the O-glucuronide of NOA458422 (2-(4-chloro-phenyl)-N- (2-(4-hydroxy-3-methoxy-phenyl)-ethyl)-2-prop-2-ynyloxy-acetamide)) was the main component and metabolite 2 (only a diagram was provided) the second, at all 3 dose levels. Unchanged NOA446510 was not present in urine. At 10 mg/kg, the metabolic profile of the 0-24 hour feces sample was similar to the urine profile and a small amount of NOA446510 was detected in males but not females. At 50 and 500 mg/kg, the major component in feces was unchanged NOA446510 in both sexes. In plasma, metabolite 4 was the major component in both sexes at all dose levels; metabolite 2 was a very minor component at 10 and 50 mg/kg; and a small amount of unchanged NOA446510 was detected at 500 mg/kg. In the 2 day dietary study at 800 ppm, Cmax in whole blood was reached at 38.5 hours (males) and 41.0 hours (females) after the start of dosing. In the 7 day dietary study, as with the oral gavage study, radioactivity was associated with the plasma compartment of blood and no sex differences were indicated and radioactivity was proportional to dose level (although specific plasma radioactivity concentration data were limited by lack of achieved dose calculations). Urinary metabolite profiles were qualitatively and quantitatively similar to those for oral gavage animals and were indicated to be independent of sex, dose level, and number of doses. Metabolite 4 was the major urinary component and no unchanged NOA446510 was detected in any samples. Fecal samples had unchanged NOA446510 in all samples. Metabolites 2 and 4 were present in all plasma samples and unchanged NOA446510 was not detected. In the single dose intravenous study (10 mg/kg), the majority of radiolabel was also excreted within 24 hours of dosing. Urine contained 58% (males) and 72% (females) of dose during 24 hours and feces had 25% (males) and 40% (females). Urinary metabolite profiles observed from the 0-24 hour and 24-48 hour post treatment collections were the same as those observed following oral gavage dosing with no qualitative sex differences. Loss of the propargyl groups and glucuronidation was suggested as the principal route of biotransformation.

For more Absorption, Distribution and Excretion (Complete) data for Mandipropamid (8 total), please visit the HSDB record page.

Metabolism Metabolites

In an oral gavage study, 27 C57BL/10Jf/Alpk mice per sex per group received a single oral dose of (Methoxyphenyl-U-(14)C) NOA446510 /mandipropamid/ at 10, 50, and 500 mg/kg. In a preliminary dietary study, 55 C57BL/10Jf/Alpk mice per sex received (Methoxyphenyl-U-(14)C) NOA446510 in the diet at 800 ppm for 2 days. In the main dietary study, 28 C57BL/10Jf/Alpk mice per sex per group received (Methoxyphenyl-U-(14)C) NOA446510 in the diet at 300, 800, 2000, and 5000 ppm for 7 days. In an intravenous study, 5 C57BL/10Jf/Alpk mice per sex received a single intravenous dose of (Methoxyphenyl-U-(14)C) NOA446510 at 10 mg/kg. ... In urine, five principal metabolites were measured accounting for more than 90% of radioactivity in all samples. Metabolite 4 (NOA458422 glucuronide (the O-glucuronide of NOA458422 (2-(4-chloro-phenyl)-N- (2-(4-hydroxy-3-methoxy-phenyl)-ethyl)-2-prop-2-ynyloxy-acetamide)) was the main component and metabolite 2 (only a diagram was provided) the second, at all 3 dose levels. Unchanged NOA446510 was not present in urine. At 10 mg/kg, the metabolic profile of the 0-24 hour feces sample was similar to the urine profile and a small amount of NOA446510 was detected in males but not females. At 50 and 500 mg/kg, the major component in feces was unchanged NOA446510 in both sexes. In plasma, metabolite 4 was the major component in both sexes at all dose levels; metabolite 2 was a very minor component at 10 and 50 mg/kg; and a small amount of unchanged NOA446510 was detected at 500 mg/kg. In the 2 day dietary study at 800 ppm, Cmax in whole blood was reached at 38.5 hours (males) and 41.0 hours (females) after the start of dosing. In the 7 day dietary study, as with the oral gavage study, radioactivity was associated with the plasma compartment of blood and no sex differences were indicated and radioactivity was proportional to dose level (although specific plasma radioactivity concentration data were limited by lack of achieved dose calculations). Urinary metabolite profiles were qualitatively and quantitatively similar to those for oral gavage animals and were indicated to be independent of sex, dose level, and number of doses. Metabolite 4 was the major urinary component and no unchanged NOA446510 was detected in any samples. Fecal samples had unchanged NOA446510 in all samples. Metabolites 2 and 4 were present in all plasma samples and unchanged NOA446510 was not detected. In the single dose intravenous study (10 mg/kg), the majority of radiolabel was also excreted within 24 hours of dosing. Urine contained 58% (males) and 72% (females) of dose during 24 hours and feces had 25% (males) and 40% (females). Urinary metabolite profiles observed from the 0-24 hour and 24-48 hour post treatment collections were the same as those observed following oral gavage dosing with no qualitative sex differences. Loss of the propargyl groups and glucuronidation was suggested as the principal route of biotransformation.

In phase 1, three Alpk:APfSD (Wistar-derived) rats per sex per group (groups 1, 2, and 3) received unlabeled NOA446510 (/mandipropamid/ 96.5%) in the diet at 100, 500, and 5000 ppm for 11 consecutive days followed by radiolabeled diet at the corresponding levels on day 12. Additionally, in phase 1, three rats per sex per group (groups 4, 5, and 6) received unlabeled NOA446510 by oral gavage for 11 consecutive days at 10, 50, and 500 mg/kg/day followed by a single oral dose of (Methoxyphenyl-U-(14)C) NOA446510 on day 12 at the same levels. In phase 2, six rats per sex per group (groups 7, 8, and 9) received unlabeled NOA446510 in the diet for 11 consecutive days followed (14)C NOA446510 containing diets on the 12th day. ... Metabolites were identified (high performance liquid chromatography-mass spectrometry (HPLC-MS)) in urine and plasma. The urinary metabolite profile differed for males and females mainly due to the major metabolite found in female urine NOA458422 glucuronide (formed by glucuronidation of NOA446510 after loss of one of the propargyl groups) which was present in only negligible amounts (if at all) in male samples (may indicate a difference in the route and mechanism of clearance). All other male and female urinary metabolites were present in similar proportions. Plasma profiles were the same for males and females. The majority of metabolites were glucuronides. See study for proposed structures, diagrams, descriptions, mass spectra, HPLC chromatograms, etc. of metabolites/components. SYN 534133 (a glucuronide of NOA446510 after loss of both propargyl groups), present at similar concentrations in urine of both males and females, was the major metabolite in male samples. NOA458422 glucuronide was the major metabolite in both male and female plasma. Phase 2 Area under the plasma concentration vs time exposure curve values (AUC0-48(ug.h.g-1)) increased linearly with dietary dose level similarly for both sexes over 48 hours (9.5, 31.9, and 344.0 ug.h.g-1 for males and 8.0, 34.9, and 328.9 ug.h.g-1 for females at 100, 500, and 5000 ppm respectively).

In phase 1, one Alderley Park Beagle dog per sex per group received a single oral (gelatin capsule) dose of (Chlorophenyl-U-(14)C) NOA446510 /mandipropamid/ at 100 and 800 mg/kg on days 1 and 15. The same animals also received unlabeled NOA446510 on days 5 through 14 at 100 and 800 mg/kg/day. In phase 2, one dog per sex per group received a single intravenous dose of (14)C NOA446510 at 3 mg/kg on day 1 and a subsequent single radiolabeled oral dose at 3 mg/kg on day 15. Following each radiolabeled dose, animals were placed into metabolism cages and urine and feces were collected (at room temperature) 6, 12, 24, 36, 48, and 72 hours after dosing. In phase 1, blood samples (5 mL) were collected at 1, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours on day 1 after dosing, and at 1, 2, 3, 4, 5, 6, 7, 8, 10, 12, and 24 hours on day 15. In phase 2, blood sampling times on day 1 were 2, 5, 10, 20, and 30 minutes and 1, 2, 3, 4, 6, 12, and 24 hours post-treatment, and, on day 15, blood was sampled 1, 2, 3, 4, 5, 6, 7, 8, 10, 12, and 24 hours after dosing. Phase 1 In phase 1, after a single oral radiolabeled dose (gelatin capsule) at 100 mg/kg, 7% of dose for the male and 22% for the female respectively was excreted in urine over 72 hours. Feces contained 95% (male) and 63% (female) of dose over 72 hours. Maximum plasma concentrations (Cmax), 6.7 and 4.6 ug equivalents/g, were reached 4 and 8 hours after dosing (Tmax) for the male and female respectively. The area under the plasma concentration vs time exposure curve values (AUC0-24 (h.ug/g)) were 67 and 51 for the male and female respectively. Unchanged NOA446510 represented 73% (male) and 54% (female) of dose in feces (three other minor metabolites were found in feces). Six hour urine samples contained 5 major metabolites (no unchanged NOA446510 was found). Male and female pooled plasma contained unchanged NOA446510 and 5 other metabolites. ... After a single dose at 800 mg/kg, 4% of radioactive dose was excreted in urine of both sexes and 71% (male) and 18% (female) of dose was found in feces over 72 hours. Plasma Cmax concentrations were 25.0 and 17.5 ug equivalents/g reached at Tmax times of 6 and 10 hours after treatment for the male and female respectively. The resulting total exposure/time (AUC0-24) values were 98 h.ug/g (male) and 152 h.ug/g (female). In feces, the majority of recovered dose was unchanged NOA446510, 67% (male) and 12% (female). 5 major metabolites (4 were the same as at the100 mg/kg single dose) were found in the 6 hour urine samples (no unchanged NOA446510). Unchanged NOA446510 and 3 of the metabolites found in the 100 mg/kg single dose samples were identified in the 0-48 hour male and female plasma pools. Following the repeat (14)C NOA446510 dose at 100 mg/kg, 6% and 5% of dose was excreted in urine by the male and female dog respectively with 77% (male) and 79% (female) in feces over 72 hours. Cmax values of 6.0 and 4.3 ug equivalents/g were reached 4 and 10 hours after dosing (Tmax) in the male and female respectively, resulting in (AUC0-24) values of 72 and 48 h.ug/g respectively. Unchanged NOA446510 was identified as the major component in feces, 59% (males) and 70% females (3 minor metabolites were also found in feces). 6 hour urine samples contained the same 5 metabolites as the single dose 100 mg/kg plus 2 others and no unchanged NOA446510. The male and female plasma pool contained unchanged NOA446510, the same 3 metabolites found in the single dose 800 mg/kg samples, and an unidentified minor species. After the repeat oral 800 mg/kg radiolabeled dose, 3% (male) and 4% (female) of dose was found in urine, and feces contained 91% (male) and 94% (female) of dose during 72 hours. Cmax concentrations were 49.7 and 28.6 ug equivalents/g at 6 hours after treatment (Tmax for both sexes). AUC0-24 values for total exposure/time were 379 h.ug/g (male) and 410 h.ug/g (female). Unchanged NOA446510 accounted for 52% (male) and 93% (female) of dose in feces. Six hour urine samples contained the same 5 metabolites as the 800 mg/kg single dose group. 0-48 hour plasma samples contained NOA446510 and the same 3 metabolites as in the single dose 800 mg/kg samples (a fourth metabolite was also identified in female plasma). Phase 2 The male dog excreted 24% of dose and the female 31% in urine during 72 hours after the single intravenous radiolabeled 3 mg/kg dose with 45% (male) and 47% (female) of dose in feces. Major urinary metabolites were identified as the same 5 found in the single dose oral 100 mg/kg group samples in phase 1, plus one other. In male 0-24 hour plasma pools, unchanged NOA446510 and 5 of the metabolites identified in the phase one, 100 mg/kg single oral dose samples, plus one other, were detected. After the single radiolabeled oral dose (gelatin capsule) at 3 mg/kg on day 15, urine contained 14% (male) and 21% (female) of dose, and feces contained, 72% (male) and 66% (female) of dose during 72 hours. Major urinary metabolites for each sex were identified as the same 5 detected in the phase 1, single oral 100 mg/kg dose samples (female samples also contained a 6th species). In male and female 0-24 hour plasma pools, 2 of the 3 metabolites found in the phase 1 single oral dose 800 mg/kg samples plus one other were identified (other species were detected but at levels too low to identify). The proposed metabolic pathway was presented: loss of one or both propargyl groups followed by conjugation with glucuronic or sulphuric acid and O-demethylation with no cleavage of the molecule.

Wikipedia

Biological Half Life

Nine or 15 Alpk:APfSD (Wistar-derived) rats per sex per group received a single oral gavage dose of (Methoxyphenyl-U-(14)C) NOA446510 /mandipropamid/ at 3 and 300 mg/kg. In phase 1, serial blood samples were taken (tail veins) from 3 rats per sex per group at 2, 4.5, 6.5, 8-8.5, 9.5-10, 13, 18, 24, 34, 48, 72, and 96 hours after dosing at 3 mg/kg (group 1) and 300 mg/kg (group 2). Results were used to select termination times for phase 2 animals. In phase 2, three rats per sex per group were terminated 8, 24, 48, 72, and 96 hours after treatment at 3 mg/kg (group 3) and 300 mg/kg (group 4). Blood samples (separated into plasma and blood), adrenals, brain, heart, kidneys, liver, lungs, ovaries, pancreas, spleen, thymus, thyroid, testes, uterus, bone (femur), fat (abdominal), and muscle from each animal were analyzed (LSC) for radioactivity at each time point. In phase 1 , group mean peak blood radioactivity concentration times (Tmax) were 8.5 hours for males and 4.5 hours for females and half-lives of elimination of radioactivity (t1/2) were 18.4 hours (males) and 20.2 hours (females) after dosing at 3 mg/kg. At 300 mg/kg, group mean Tmax values were 24 hours (males) and 10 hours (females), while t1/2 values were 32.7 hours for males and 24.8 hours (females). In phase 2, ... group mean half life values for liver at 3 mg/kg were: 23.6 and 23.1 hours for males and females respectively, and for kidney, were 22.2 and 21.5 hours for males and females respectively. At 300 mg/kg, group mean half life values for liver were 19.1 and 17.7 hours for males and females respectively and, for kidneys, 19.5 hours (males) and 15.6 hours (females). Group mean half life values for other tissues generally ranged from 18 to 24 hours (except for thymus (31.5 hours) and testes (30.0 hours) in males at 300 mg/kg).

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

General Manufacturing Information

Analytic Laboratory Methods

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Explore Compound Types